KB02-Cooh

PROTAC E3 Ligase FKBP12

KB02-COOH is the essential starting material for DCAF16-recruiting PROTACs and molecular glues. Unlike generic VHL/CRBN ligands, the KB02 scaffold covalently engages cysteine 58 of DCAF16, enabling sub-stoichiometric, nuclear-restricted protein degradation with exceptional durability. The terminal -COOH provides a defined conjugation handle for modular linker attachment to target ligands (e.g., JQ1, SLF). This unique covalent mechanism ensures target selectivity (BRD4 over BRD2/3) and sustained knockdown unattainable with non-covalent alternatives.

Molecular Formula C13H14ClNO4
Molecular Weight 283.71 g/mol
Cat. No. B2507418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB02-Cooh
Molecular FormulaC13H14ClNO4
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)CCl
InChIInChI=1S/C13H14ClNO4/c14-7-12(16)15-5-1-2-9-6-10(3-4-11(9)15)19-8-13(17)18/h3-4,6H,1-2,5,7-8H2,(H,17,18)
InChIKeyZWIYQLVGARZWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





KB02-COOH: A Specialized Carboxylic Acid Intermediate for Covalent PROTAC Assembly


KB02-COOH (CAS: 2375196-30-6) is a synthetic fragment and reactive intermediate containing a terminal carboxylic acid group, which is derived from the ubiquitin E3 ligase ligand KB02 . It serves as the foundational building block for assembling electrophilic Proteolysis Targeting Chimeras (PROTACs) that engage the E3 ligase DCAF16, including well-characterized molecules such as KB02-JQ1 and KB02-SLF . Unlike common PROTAC E3 ligase ligands for VHL or CRBN, the KB02 moiety features a chloroacetamide electrophilic 'warhead' designed for covalent engagement with cysteine residues on the target E3 ligase, DCAF16 [1].

KB02-COOH Substitution Risks: Why Standard VHL/CRBN Ligands Cannot Replicate DCAF16-Driven Covalent Degradation


Substituting KB02-COOH with a generic E3 ligase ligand (e.g., for VHL, CRBN, or IAP) is not functionally equivalent. The KB02 scaffold is uniquely identified as a covalent ligand for the DCAF16 E3 ligase [1], whereas ligands for VHL and CRBN operate through non-covalent binding mechanisms [2]. This mechanistic divergence is critical: replacing KB02-COOH with a VHL or CRBN-based ligand fundamentally alters the mode of E3 ligase recruitment from covalent DCAF16 engagement to non-covalent VHL/CRBN binding, thereby compromising the sub-stoichiometric catalytic degradation efficiency and the distinct subcellular selectivity (e.g., nuclear-restricted degradation) achieved by KB02-derived PROTACs [3].

Quantitative Evidence: Validating the Superior Performance of KB02-COOH-Derived Degraders Over Their Counterparts


Evidence 1: Enhanced Degradation Efficiency - KB02-SLF (Derived from KB02-COOH) vs. Non-Covalent CRBN-Based Degrader

In direct comparative cellular assays, the electrophilic PROTAC KB02-SLF, synthesized from KB02-COOH, demonstrates superior degradation of nuclear FKBP12 compared to a non-covalent degrader (lenalidomide-SLF) that recruits the CRBN E3 ligase [1].

PROTAC E3 Ligase FKBP12 Protein Degradation Covalent

Evidence 2: Superior Selectivity - KB02-JQ1 (Derived from KB02-COOH) vs. Parental JQ1 Inhibitor

KB02-JQ1, assembled using the KB02-COOH fragment, demonstrates target degradation selectivity that is unattainable by its parental inhibitor component, JQ1. While JQ1 inhibits BRD2, BRD3, and BRD4, KB02-JQ1 degrades only BRD4 [1].

PROTAC BRD4 BET Bromodomain Selectivity DCAF16

Evidence 3: Improved Therapeutic Window - KB02-Derived Degrader (Compound A4) vs. Palbociclib

A KB02-based PROTAC degrader targeting CDK4/6 (Compound A4) exhibits a significantly improved therapeutic window compared to the clinically used CDK4/6 inhibitor, Palbociclib [1].

PROTAC CDK4/6 Breast Cancer Toxicity DCAF16

Evidence 4: Validated In Vivo Efficacy - KB02-Derived Degrader (Compound A4) vs. Control

The KB02-derived CDK4/6 degrader, Compound A4, has been validated to exhibit therapeutic potential in vivo, demonstrating antitumor activity in a relevant animal model of triple-negative breast cancer (TNBC) [1].

PROTAC In Vivo Xenograft CDK4/6 Antitumor

Evidence 5: Unambiguous Analytical Identity for Supply Chain Reliability

KB02-COOH is supplied with well-defined analytical specifications, ensuring batch-to-batch consistency and reliability for downstream synthetic and biological applications .

PROTAC Quality Control Synthesis Intermediate Analytical

KB02-COOH Application Scenarios: From Targeted Protein Degradation to Covalent Probe Development


Synthesis of DCAF16-Recruiting PROTACs for Nuclear Protein Degradation

KB02-COOH is the preferred starting material for researchers synthesizing electrophilic PROTACs designed to engage the DCAF16 E3 ligase. This is directly supported by evidence showing its successful use in creating KB02-SLF and KB02-JQ1, which degrade nuclear FKBP12 and BRD4, respectively [1].

Development of Isoform-Selective Protein Degraders for Complex Target Families

This building block is essential for projects requiring degradation of a specific protein isoform without affecting close family members. Evidence from KB02-JQ1 demonstrates that it selectively degrades BRD4 while sparing BRD2 and BRD3, a selectivity profile not achievable with its parental JQ1 inhibitor [2].

Probe Development for Covalent Ligand Discovery and Chemical Proteomics

KB02-COOH serves as a reactive intermediate for creating activity-based probes. Its electrophilic chloroacetamide warhead can be conjugated to various ligands (e.g., SLF for FKBP12, JQ1 for BRD4) to screen for new E3 ligase interactions, as validated by its central role in identifying DCAF16 as a target for electrophilic PROTACs [3].

Creating Degraders with Enhanced Therapeutic Indices for In Vivo Studies

Investigators developing drug candidates with improved safety profiles can use KB02-COOH to build degraders that show reduced off-target toxicity. The 7-fold lower toxicity of the KB02-derived CDK4/6 degrader A4 in normal cells compared to Palbociclib provides a quantitative rationale for choosing this scaffold for therapeutic development programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB02-Cooh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.